molecular formula C23H28ClN3O4 B243491 N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide

N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide

Cat. No. B243491
M. Wt: 445.9 g/mol
InChI Key: IRQSBBMHBNIGAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in neurological disorders. CEP-1347 was initially developed as a neuroprotective agent for Parkinson's disease, but its potential applications have since expanded to include other neurodegenerative disorders such as Alzheimer's disease and Huntington's disease.

Mechanism of Action

N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide is a potent inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is involved in several cellular processes, including inflammation, apoptosis, and stress response. In neurodegenerative disorders, the JNK pathway is often overactivated, leading to neuronal death and inflammation. N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide inhibits the JNK pathway, thereby reducing inflammation and protecting against neuronal death.
Biochemical and Physiological Effects:
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide has been shown to have several biochemical and physiological effects in animal models. In addition to its neuroprotective effects, N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide has been shown to reduce oxidative stress, improve mitochondrial function, and increase the expression of neurotrophic factors. These effects contribute to its overall neuroprotective properties and suggest that it may have potential therapeutic applications in other neurological disorders.

Advantages and Limitations for Lab Experiments

N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and administered to animal models. It has also been extensively studied in animal models and has a well-established mechanism of action. However, there are also limitations to using N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, its specificity for the JNK pathway may limit its usefulness in studying other signaling pathways that are involved in neurodegenerative disorders.

Future Directions

There are several future directions for research on N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide. One potential direction is to study its potential therapeutic applications in other neurological disorders, such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). Another direction is to investigate its potential use in combination with other neuroprotective agents, such as antioxidants or anti-inflammatory drugs. Additionally, further research is needed to optimize the dosing and administration of N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide to maximize its effectiveness in treating neurodegenerative disorders.

Synthesis Methods

The synthesis of N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide involves several steps, starting with the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form 3,4-dimethoxybenzoyl chloride. This compound is then reacted with 3-chloro-2-(4-isobutyryl-1-piperazinyl)aniline to form N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide.

Scientific Research Applications

N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in neurological disorders. Several preclinical studies have demonstrated its neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and Huntington's disease. In these models, N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide has been shown to protect against neuronal death, reduce inflammation, and improve cognitive function.

properties

Molecular Formula

C23H28ClN3O4

Molecular Weight

445.9 g/mol

IUPAC Name

N-[3-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C23H28ClN3O4/c1-15(2)23(29)27-12-10-26(11-13-27)21-17(24)6-5-7-18(21)25-22(28)16-8-9-19(30-3)20(14-16)31-4/h5-9,14-15H,10-13H2,1-4H3,(H,25,28)

InChI Key

IRQSBBMHBNIGAT-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.